molecular formula C12H11F3O4 B2586446 2,4,6-Trifluoroisophthalic acid diethyl ester CAS No. 1965305-05-8

2,4,6-Trifluoroisophthalic acid diethyl ester

Cat. No.: B2586446
CAS No.: 1965305-05-8
M. Wt: 276.211
InChI Key: ZGXXKMXDSXRRIW-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroisophthalic acid diethyl ester is a fluorinated aromatic ester with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high thermal and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoroisophthalic acid diethyl ester typically involves the esterification of 2,4,6-Trifluoroisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoroisophthalic acid diethyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl groups can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the ester.

    Hydrolysis: 2,4,6-Trifluoroisophthalic acid.

    Reduction: 2,4,6-Trifluoroisophthalic acid diol.

Scientific Research Applications

2,4,6-Trifluoroisophthalic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoroisophthalic acid diethyl ester involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective candidate for drug delivery systems. The ester groups can undergo hydrolysis in vivo, releasing the active acid form, which can then interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoroisophthalic acid: The parent acid form of the ester.

    2,4,6-Trifluorobenzoic acid: A structurally similar compound with one less carboxyl group.

    2,4,6-Trifluorophenylacetic acid: Another fluorinated aromatic acid with different substitution patterns.

Uniqueness

2,4,6-Trifluoroisophthalic acid diethyl ester is unique due to its combination of trifluoromethyl groups and ester functionality, which imparts high stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

diethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-3-18-11(16)8-6(13)5-7(14)9(10(8)15)12(17)19-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXXKMXDSXRRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1F)F)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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